An In-depth Technical Guide to 4-tert-Butyl-2-methoxy-1-nitrobenzene
An In-depth Technical Guide to 4-tert-Butyl-2-methoxy-1-nitrobenzene
Abstract
This technical guide provides a comprehensive scientific overview of 4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS No. 91247-60-8), a substituted aromatic nitro compound. The document is structured to serve researchers, chemists, and drug development professionals by detailing the molecule's chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. The guide emphasizes the causality behind experimental procedures and grounds all technical claims in authoritative references, ensuring scientific integrity and practical utility.
Introduction and Chemical Identity
4-tert-Butyl-2-methoxy-1-nitrobenzene is a polysubstituted benzene derivative featuring a nitro group, a methoxy group, and a bulky tert-butyl group. These functional groups are positioned in a specific arrangement on the aromatic ring that dictates the molecule's electronic properties, steric hindrance, and overall reactivity. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while the electron-donating methoxy group acts as an activating, ortho-para director. The large tert-butyl group provides significant steric bulk, which can influence reaction selectivity and molecular packing in the solid state. This combination of functionalities makes it a valuable, though specialized, building block in organic synthesis for constructing more complex molecular architectures.
The IUPAC name for this compound is 4-tert-Butyl-2-methoxy-1-nitrobenzene. It is also known by synonyms such as 2-nitro-4-tert-butylanisole.[1] The structural arrangement of the substituents is critical for its unique chemical behavior.
Caption: Chemical structure of 4-tert-Butyl-2-methoxy-1-nitrobenzene.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-tert-butyl-2-methoxy-1-nitrobenzene | [1] |
| Synonyms | 2-nitro-4-tertbutylanisole | [1] |
| CAS Number | 91247-60-8 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)[O-] | [1] |
| InChIKey | VGKBXJBNEFDGJL-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | [1] |
| Monoisotopic Mass | 209.10519334 Da | [1] |
| XLogP3 | 3.4 | [1] |
| Physical State | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis and Purification
The synthesis of 4-tert-Butyl-2-methoxy-1-nitrobenzene is most logically achieved via the electrophilic nitration of the corresponding precursor, 4-tert-butylanisole. The methoxy group is a strong activating ortho-, para-director, while the tert-butyl group is a weaker activating para-director. Due to the significant steric hindrance from the tert-butyl group at the ortho position (C3), nitration is strongly favored at the other position ortho to the methoxy group (C2).
Causality of Experimental Design:
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Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
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Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent polysubstitution (dinitration) and to minimize the formation of undesired side products, such as oxidation products.
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Reaction Quenching: The reaction is quenched by pouring the mixture onto ice. This serves two purposes: it rapidly halts the reaction by diluting the acid and lowering the temperature, and it precipitates the organic product, which is insoluble in the aqueous acidic medium.
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Purification: Column chromatography is the preferred method for purification. The polarity difference between the desired product and any potential isomers or unreacted starting material allows for effective separation on a silica gel stationary phase.
